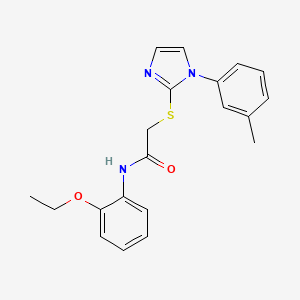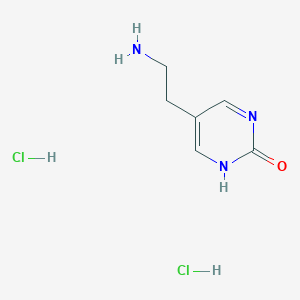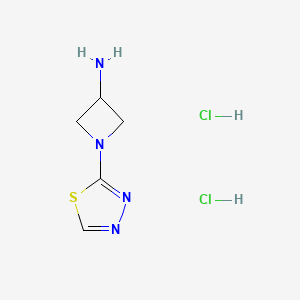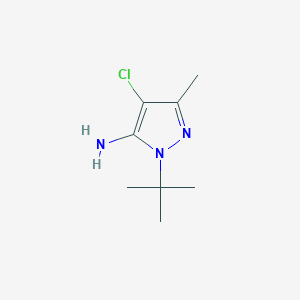
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The tert-butyl group is a bulky substituent, which can have significant effects on the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoles are often synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The tert-butyl group could potentially be introduced through an alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrazole ring, with the tert-butyl, chloro, and methyl groups attached at the 1, 4, and 3 positions, respectively. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating tert-butyl and methyl groups. The pyrazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl chloride, a related compound, is a colorless, flammable liquid that is sparingly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine serves as a precursor or intermediate in the synthesis of various organic compounds. An efficient one-pot, two-step synthesis involving this compound was reported, emphasizing its value in producing valuable pyrazole derivatives through a solvent-free condensation/reduction reaction sequence (Diana Becerra, Hugo Rojas, Juan C Castillo, 2021). This methodology is notable for its operational simplicity and time efficiency, highlighting the compound's versatility in organic synthesis.
Molecular Structure and Spectral Analysis
Research has also focused on the molecular structure and spectral analysis of derivatives of this compound. For example, a study on the synthesis, molecular structure, and spectral analysis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed insights into its stability and potential for nonlinear optical properties. This study utilized X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, supported by density functional theory calculations, to characterize the compound and demonstrate its intramolecular charge transfer responsible for nonlinear optical properties (Ö. Tamer, B. S. Arslan, D. Avcı, et al., 2016).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, including a derivative similar to this compound, revealed complex supramolecular structures. These patterns contribute to understanding the compound's behavior in crystalline states and its potential interactions in various chemical contexts (Gerson López, L. M. Jaramillo, R. Abonía, et al., 2010).
Catalytic Applications
Another notable application is in the field of catalysis, where derivatives of this compound are explored as catalysts. For instance, pyrazolylethylamine zinc(II) carboxylate complexes, derived from similar pyrazolyl compounds, were investigated for their effectiveness as catalysts in the copolymerization of CO2 and cyclohexene oxide. These studies are crucial for developing new, environmentally friendly catalytic processes that utilize CO2 as a raw material (Anelisa Matiwane, C. Obuah, J. Darkwa, 2020).
Wirkmechanismus
Target of Action
Compounds with a tert-butyl group have been shown to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group . This suggests that the tert-butyl group in 1-(tert-Butyl)-4-chloro-3-methyl-1H-pyrazol-5-amine may interact with specific targets in a unique manner.
Mode of Action
It is known that the tert-butyl group can influence the electronic communication between redox units in certain compounds . This suggests that this compound may interact with its targets in a way that influences their redox states.
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways . This suggests that this compound may influence these pathways and their downstream effects.
Pharmacokinetics
Compounds with a tert-butyl group have been shown to have enhanced adme properties . This suggests that this compound may have favorable ADME properties that impact its bioavailability.
Result of Action
Compounds with a tert-butyl group have been shown to have neuroprotective effects . This suggests that this compound may have similar effects.
Action Environment
It is known that the chlorination of aromatic amino acids, which may be similar to the chlorination of this compound, can be influenced by factors such as disinfectant dosage and ph value .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloro-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAQVPKNUVBBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)
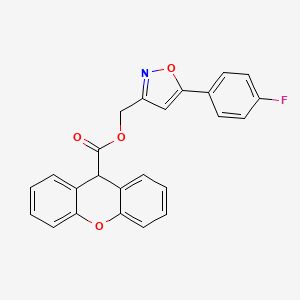
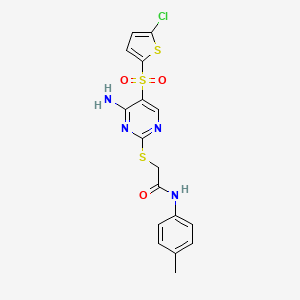



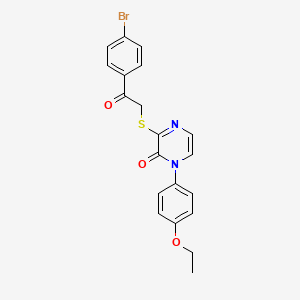
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)
